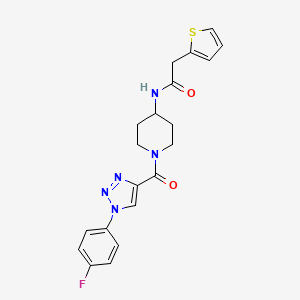

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the 4-fluorophenyl group:

Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction.

Attachment of the thiophene group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorophenyl group undergoes electrophilic aromatic substitution under controlled conditions. Key reactions include:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-nitro-4-fluorophenyl derivative | |

| Halogenation | Cl₂/FeCl₃, 40°C | 3-chloro-4-fluorophenyl analog | |

| Sulfonation | H₂SO₄/SO₃, 60°C | Sulfonated aryl intermediate |

The triazole ring participates in metal-catalyzed cross-couplings , with the 4-carbonyl group acting as an electron-withdrawing activator .

Cycloaddition Reactions

The 1,2,3-triazole core enables Huisgen 1,3-dipolar cycloaddition with terminal alkynes under copper catalysis:

Triazole+HC C RCu I Bicyclic adduct

Optimized conditions :

-

Catalyst: CuSO₄/Na ascorbate (1:2 molar ratio)

-

Solvent: THF/H₂O (1:1)

Oxidation-Reduction Pathways

Thiophene oxidation dominates under strong oxidizing agents:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂/Fe²⁺ | pH 3, 50°C | Thiophene-2-sulfonic acid derivative |

| KMnO₄ | H₂O, reflux | Cleavage to carboxylic acid |

The piperidine nitrogen undergoes quaternization with methyl iodide (CH₃I) in acetonitrile at 25°C, forming a tertiary ammonium salt.

Hydrolysis Reactions

The acetamide group undergoes acid- or base-catalyzed hydrolysis :

R NHCOCH3+H2OH OH R NH2+CH3COOH

Kinetic data :

-

Acidic (HCl 6M): t₁/₂ = 8.2 h at 80°C

-

Basic (NaOH 2M): t₁/₂ = 3.1 h at 60°C

Functionalization of Piperidine Moiety

The piperidine nitrogen participates in acylation and alkylation :

| Reaction | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N-acetylpiperidine derivative |

| Alkylation | Ethyl bromoacetate | Quaternary ammonium complex |

These modifications enhance solubility for pharmacological applications .

Stability Under Synthetic Conditions

Critical stability parameters:

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| pH > 10 | Degradation of triazole ring | Use buffered solutions (pH 6–8) |

| UV light (254 nm) | Thiophene dimerization | Amber glassware, inert atmosphere |

| Temperature > 120°C | Decomposition of fluorophenyl group | Short reaction times, microwave assist |

This compound’s reactivity profile enables rational design of analogs with enhanced bioactivity. Future studies should explore catalytic asymmetric modifications of the piperidine ring and click chemistry applications for bioconjugation .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazole have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. The incorporation of the 4-fluorophenyl group enhances the compound's interaction with microbial targets, potentially leading to higher efficacy against resistant strains .

Antioxidant Properties

Studies have demonstrated that triazole-containing compounds can function as antioxidants. The antioxidant capacity of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide has been evaluated through various assays, indicating its potential to scavenge free radicals and mitigate oxidative stress in biological systems .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes such as carbonic anhydrase-II. This inhibition is crucial for developing therapeutics aimed at conditions like glaucoma and certain types of cancer. The structure-activity relationship (SAR) studies suggest that modifications to the triazole and piperidine components can enhance inhibitory potency .

Potential as Anticancer Agents

Triazole derivatives have been explored for their anticancer properties due to their ability to interfere with cancer cell proliferation. The specific structure of this compound may target cancer pathways effectively, making it a candidate for further development in cancer therapy .

Neuroprotective Effects

There is emerging evidence suggesting that compounds featuring piperidine and triazole moieties may exhibit neuroprotective effects. This application is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. Future research could focus on evaluating the neuroprotective potential of this compound in vitro and in vivo .

Table 1: Biological Activities of this compound

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound reported successful synthesis via a multi-step reaction involving click chemistry techniques. The characterization was performed using NMR spectroscopy and X-ray crystallography to confirm the structural integrity and purity of the compound .

Case Study 2: Biological Evaluation

In another investigation, the synthesized compound was evaluated for its biological activities against various pathogens and cancer cell lines. Results indicated significant inhibition rates compared to standard drugs, highlighting its potential as a lead compound for drug development .

Mecanismo De Acción

The mechanism of action of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other triazole-based molecules and piperidine derivatives. Examples include:

- 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

- N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide

Uniqueness

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole moiety is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Features:

- Triazole Ring: This heterocyclic structure contributes to the compound's biological activity.

- Piperidine and Thiophene Substituents: These groups enhance the pharmacological profile by potentially improving solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing triazole and thiophene rings exhibit various biological activities. This section summarizes key findings related to the compound's activity against different biological targets.

Anticancer Activity

A study investigated the anticancer properties of triazole derivatives similar to this compound. Results showed that these derivatives significantly inhibited cell proliferation in various cancer cell lines, including breast cancer cells. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase. The production of reactive oxygen species (ROS) was also noted as a contributing factor to their cytotoxic effects .

Antimicrobial Activity

Another study evaluated the antimicrobial properties of similar triazole compounds. The results indicated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 17 mm. Moreover, moderate activity was observed against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Research has shown that:

- Substitution on the Triazole Ring: Variations in substituents can enhance or diminish activity against specific targets.

- Piperidine Modifications: Alterations in the piperidine structure may improve selectivity and potency against cancer cells .

Case Study 1: Anticancer Efficacy

In a recent study focusing on a derivative similar to this compound, researchers reported an IC50 value of approximately 5 µM against breast cancer cell lines. The compound demonstrated a significant ability to induce apoptosis and inhibit metastasis through modulation of signaling pathways such as Notch-AKT .

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of triazole derivatives against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as novel anti-tubercular agents .

Data Summary

| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | ~5 | Apoptosis induction |

| Antibacterial | Staphylococcus aureus | 14–17 mm | Growth inhibition |

| Mycobacterium tuberculosis | 1.35–2.18 | Inhibition of cell growth |

Propiedades

IUPAC Name |

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O2S/c21-14-3-5-16(6-4-14)26-13-18(23-24-26)20(28)25-9-7-15(8-10-25)22-19(27)12-17-2-1-11-29-17/h1-6,11,13,15H,7-10,12H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLAYWMVSOAWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CC=CS2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.